

Benchmarking Feigrisolide B's Antiviral Activity Against Known Enterovirus B Inhibitors

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A Comparative Guide for Researchers and Drug Development Professionals

Feigrisolide B, a natural product isolated from Streptomyces griseus, has demonstrated a range of biological activities, including antibacterial, cytotoxic, and antiviral properties. Notably, it has been reported to possess activity against Human Enterovirus B. This guide provides a comparative benchmark of **Feigrisolide B** against established inhibitors of Enterovirus B, offering a valuable resource for researchers engaged in antiviral drug discovery and development. While quantitative antiviral data for **Feigrisolide B** is not publicly available, this document summarizes the known information and contrasts it with the well-documented efficacy of prominent antiviral agents targeting the same viral group.

Comparative Antiviral Activity

The following table summarizes the antiviral activity of **Feigrisolide B** and known inhibitors against various strains of Enterovirus B. It is important to note that specific inhibitory concentrations (IC50/EC50) for **Feigrisolide B** have not been reported in the reviewed scientific literature.



Compound	Virus Target	IC50/EC50 (μM)	Mechanism of Action	Cell Line	Reference
Feigrisolide B	Human Enterovirus B	Not Reported	Not Elucidated	Not Reported	
Pleconaril	Enterovirus (various serotypes)	0.002 - 3.4	Capsid Inhibitor (VP1 hydrophobic pocket binder)	Various	[1]
Coxsackievir us B3 (strain M)	Sensitive (IC50 not specified)	Capsid Inhibitor	Various	[1]	
Echovirus 11	≤0.03 (MIC50)	Capsid Inhibitor	Various	[1][2]	
Rupintrivir (AG7088)	Enterovirus 71	~0.001 (EC50)	3C Protease Inhibitor	RD cells	[3]
Enterovirus 71 3C Protease	2.3 ± 0.5 (IC50)	3C Protease Inhibitor	(Biochemical assay)	[3]	
Human Rhinovirus (HRV)	0.023 (mean EC50)	3C Protease Inhibitor	H1-HeLa, MRC-5	[4]	
Vapendavir	Enterovirus 71 (21 strains)	Efficient inhibition (values not specified)	Capsid Binder	Various	[5]
SG85	Enterovirus 71 (21 strains)	Efficient inhibition (values not specified)	Protease Inhibitor	Various	[5]



Experimental Protocols

The evaluation of antiviral activity against Enterovirus B typically involves cell-based assays that measure the inhibition of virus-induced cytopathic effect (CPE), reduction in viral plaque formation, or a decrease in viral yield. Below are detailed methodologies representative of those used to assess the compounds cited in this guide.

Cytopathic Effect (CPE) Reduction Assay

This assay is a common method to screen for antiviral compounds by measuring the protection of host cells from virus-induced death.

- Cell Preparation: Host cells permissive to Enterovirus B replication (e.g., HeLa, Vero, or RD cells) are seeded in 96-well microtiter plates at a density that allows for logarithmic growth over the course of the experiment.
- Compound Preparation: The test compounds (Feigrisolide B and known inhibitors) are serially diluted to various concentrations in cell culture medium.
- Infection and Treatment: The cell monolayers are infected with a standardized amount of Enterovirus B. Following a viral adsorption period, the inoculum is removed, and the cells are overlaid with the medium containing the different concentrations of the test compounds.
- Incubation: The plates are incubated at 37°C in a humidified CO2 incubator for a period sufficient to allow for the development of CPE in the untreated, virus-infected control wells (typically 2-4 days).
- Quantification of Cell Viability: Cell viability is assessed using a colorimetric method, such as the MTT or MTS assay.[1] These assays measure the metabolic activity of living cells, which is proportional to the number of viable cells.
- Data Analysis: The 50% effective concentration (EC50), defined as the concentration of the
 compound that reduces the virus-induced CPE by 50%, is calculated by plotting the
 percentage of cell viability against the compound concentration and fitting the data to a doseresponse curve. The 50% cytotoxic concentration (CC50), the concentration that reduces the
 viability of uninfected cells by 50%, is determined in parallel to assess the compound's
 toxicity. The selectivity index (SI) is then calculated as the ratio of CC50 to EC50.



Plaque Reduction Assay

This assay quantifies the reduction in the number of infectious virus particles.

- Cell Seeding: Confluent monolayers of susceptible cells are prepared in 6- or 12-well plates.
- Infection: Cells are infected with a dilution of Enterovirus B that produces a countable number of plaques.
- Treatment: After viral adsorption, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) mixed with various concentrations of the test compound. This semi-solid overlay restricts the spread of progeny virus to adjacent cells, resulting in the formation of localized lesions (plaques).
- Incubation and Staining: Plates are incubated until plaques are visible. The cells are then fixed and stained (e.g., with crystal violet) to visualize and count the plaques.
- Data Analysis: The IC50 is determined as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.

Viral Yield Reduction Assay

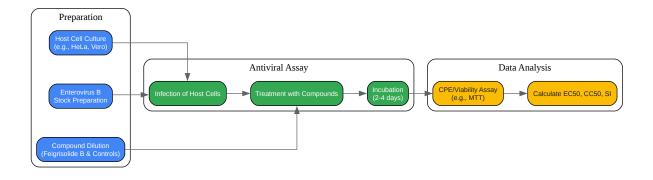
This assay measures the effect of a compound on the production of new infectious virus particles.

- Infection and Treatment: Cell monolayers are infected with Enterovirus B and treated with different concentrations of the test compound as described for the CPE assay.
- Harvesting: At the end of the viral replication cycle, the cells and supernatant are harvested.
- Virus Titer Determination: The harvested virus is subjected to serial dilutions, which are then
 used to infect fresh cell monolayers. The viral titer (e.g., as Plaque Forming Units per
 milliliter, PFU/mL, or 50% Tissue Culture Infectious Dose, TCID50/mL) is determined.
- Data Analysis: The IC50 is the concentration of the compound that reduces the viral yield by 50% compared to the untreated control.

Visualizing Mechanisms and Workflows



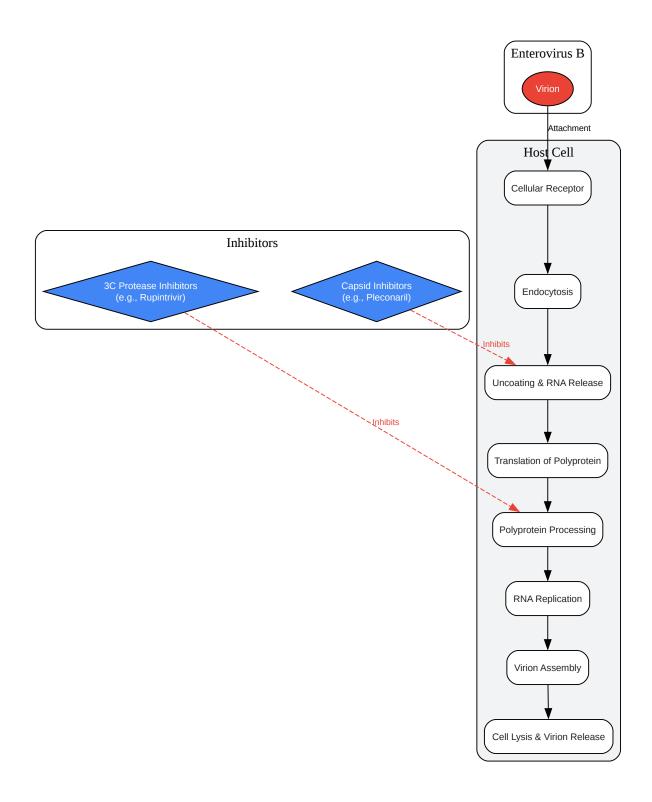
To better understand the context of this comparison, the following diagrams illustrate a typical experimental workflow for antiviral testing and the key signaling pathways involved in Enterovirus B replication that are targeted by known inhibitors.



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Experimental workflow for antiviral activity screening.

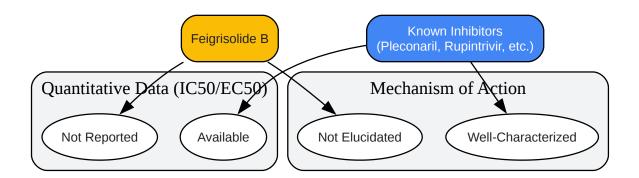




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Enterovirus B replication cycle and points of inhibition.





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Logical comparison of available data.

Discussion and Future Directions

The emergence of drug-resistant viral strains and the limited number of approved antiviral therapies for many viral infections necessitate the continued search for novel antiviral agents. Natural products, such as **Feigrisolide B**, represent a promising reservoir of chemical diversity for drug discovery. While the antiviral potential of **Feigrisolide B** against Enterovirus B has been identified, a significant knowledge gap remains regarding its potency and mechanism of action.

To fully assess the therapeutic potential of **Feigrisolide B**, further research is required to:

- Determine its IC50/EC50 values against a panel of Enterovirus B serotypes.
- Elucidate its specific molecular target and mechanism of action.
- Evaluate its efficacy and safety in preclinical animal models of Enterovirus B infection.

In contrast, established inhibitors like Pleconaril and Rupintrivir have been extensively studied. Pleconaril, a capsid-binding inhibitor, prevents the uncoating of the viral genome, a crucial early step in the replication cycle.[6] Rupintrivir targets the viral 3C protease, an enzyme essential for processing the viral polyprotein into functional viral proteins.[3] The detailed understanding of these mechanisms provides a clear benchmark for the evaluation of new chemical entities like **Feigrisolide B**.



This guide highlights the current state of knowledge on the anti-enteroviral activity of **Feigrisolide B** in comparison to well-characterized inhibitors. The presented data and experimental frameworks are intended to facilitate further investigation into **Feigrisolide B** and aid in the broader effort to develop effective treatments for Enterovirus B infections.

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